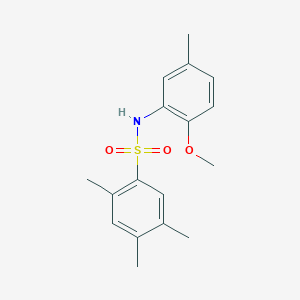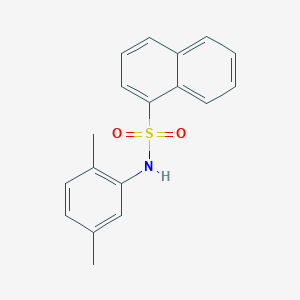![molecular formula C24H20N2O5S2 B281252 (NZ)-N-[3-(benzenesulfonamido)-4-oxonaphthalen-1-ylidene]-4-ethylbenzenesulfonamide](/img/structure/B281252.png)
(NZ)-N-[3-(benzenesulfonamido)-4-oxonaphthalen-1-ylidene]-4-ethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(NZ)-N-[3-(benzenesulfonamido)-4-oxonaphthalen-1-ylidene]-4-ethylbenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in various laboratory experiments due to its unique properties and potential applications. In
Applications De Recherche Scientifique
(NZ)-N-[3-(benzenesulfonamido)-4-oxonaphthalen-1-ylidene]-4-ethylbenzenesulfonamide has various scientific research applications. It is commonly used in the field of biochemistry and molecular biology to study the interaction between proteins and nucleic acids. This compound is also used as a fluorescent probe in fluorescence spectroscopy and imaging studies. Additionally, it has been shown to have potential applications in the development of new drugs and therapies.
Mécanisme D'action
The mechanism of action of (NZ)-N-[3-(benzenesulfonamido)-4-oxonaphthalen-1-ylidene]-4-ethylbenzenesulfonamide is based on its ability to bind to proteins and nucleic acids. This compound has a high affinity for DNA and RNA molecules, which allows it to interact with them and alter their structure and function. Additionally, it has been shown to inhibit the activity of certain enzymes and proteins, which can lead to changes in cellular processes and signaling pathways.
Biochemical and Physiological Effects:
(NZ)-N-[3-(benzenesulfonamido)-4-oxonaphthalen-1-ylidene]-4-ethylbenzenesulfonamide has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. Additionally, it has been shown to have anti-inflammatory and anti-bacterial properties, which can be useful in the treatment of various diseases and infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (NZ)-N-[3-(benzenesulfonamido)-4-oxonaphthalen-1-ylidene]-4-ethylbenzenesulfonamide in lab experiments is its high specificity and selectivity. This compound has a high affinity for certain molecules and can be used to target specific proteins and nucleic acids. However, one of the limitations of using this compound is its potential toxicity and side effects, which can affect the accuracy and reliability of experimental results.
Orientations Futures
There are several future directions for the research and development of (NZ)-N-[3-(benzenesulfonamido)-4-oxonaphthalen-1-ylidene]-4-ethylbenzenesulfonamide. One potential direction is the development of new drugs and therapies based on the properties of this compound. Additionally, further studies are needed to explore the potential applications of this compound in the field of biotechnology and nanotechnology. Finally, research is needed to better understand the mechanisms of action and potential side effects of this compound to ensure its safe and effective use in laboratory experiments.
Méthodes De Synthèse
The synthesis method of (NZ)-N-[3-(benzenesulfonamido)-4-oxonaphthalen-1-ylidene]-4-ethylbenzenesulfonamide involves the reaction of 4-ethylbenzenesulfonyl chloride with 3-aminonaphthalene-1-sulfonic acid followed by the reaction with benzenesulfonamide. The final product is obtained by the reaction of the intermediate compound with oxalyl chloride. This method is a multi-step process that requires careful monitoring and precise control of reaction conditions.
Propriétés
Formule moléculaire |
C24H20N2O5S2 |
|---|---|
Poids moléculaire |
480.6 g/mol |
Nom IUPAC |
(NZ)-N-[3-(benzenesulfonamido)-4-oxonaphthalen-1-ylidene]-4-ethylbenzenesulfonamide |
InChI |
InChI=1S/C24H20N2O5S2/c1-2-17-12-14-19(15-13-17)33(30,31)25-22-16-23(24(27)21-11-7-6-10-20(21)22)26-32(28,29)18-8-4-3-5-9-18/h3-16,26H,2H2,1H3/b25-22- |
Clé InChI |
BVHFEGZKDGKGSM-LVWGJNHUSA-N |
SMILES isomérique |
CCC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NS(=O)(=O)C4=CC=CC=C4 |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NS(=O)(=O)C4=CC=CC=C4 |
SMILES canonique |
CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NS(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[(2,5-Diethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B281171.png)
![N-(mesitylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281172.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-1-naphthalenesulfonamide](/img/structure/B281173.png)
![N-(phenylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281174.png)
![Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281175.png)
![Methyl 2-({4-[(8-quinolinylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B281176.png)

![5-tert-butyl-2,3-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B281184.png)
![Allyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B281191.png)
![Isopentyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B281192.png)


